1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a heterocyclic organic compound belonging to the imidazolidin-2-one family. This compound is characterized by its unique structure, which features an imidazolidin ring fused with an amino group and a methyl-substituted phenyl group. Its chemical formula is C₉H₁₂N₂O, and it is known for its potential biological activities, making it a subject of interest in medicinal chemistry.
1-(3-Amino-4-methylphenyl)imidazolidin-2-one falls under the classification of imidazole derivatives and is specifically categorized as an imidazolidin-2-one. This classification is significant in understanding its chemical behavior and potential applications in drug development.
The synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one can be achieved through several methods:
The technical details of these syntheses often include specific reaction conditions such as temperature, solvent choice, and catalyst type. For instance, using palladium catalysts can enhance yields and selectivity in producing desired stereoisomers.
The molecular structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one features:
This configuration contributes to its chemical properties and reactivity.
Key structural data includes:
1-(3-Amino-4-methylphenyl)imidazolidin-2-one can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often characterized by specific conditions such as temperature control, solvent choice (e.g., DMF or DMSO), and the presence of catalysts (e.g., palladium or Lewis acids) to enhance yield and selectivity.
The mechanism of action for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one primarily involves its interaction with biological targets:
Research indicates that compounds within this class exhibit varying degrees of biological activity, which can be quantitatively assessed through pharmacological studies.
1-(3-Amino-4-methylphenyl)imidazolidin-2-one exhibits several notable physical properties:
Key chemical properties include:
These properties are essential for understanding its behavior in various environments and applications.
1-(3-Amino-4-methylphenyl)imidazolidin-2-one has several scientific applications:
Palladium-catalyzed carboamination enables simultaneous C–N bond formation and ring closure for constructing the imidazolidin-2-one core. A pseudo-multicomponent protocol employs trans-(R,R)-diaminocyclohexane for in situ Schiff base formation, reduction, and cyclization with carbonyldiimidazole (CDI). Statistical optimization achieves 55–81% yields under sustainable conditions, representing a green chemistry advancement [1]. For amino-phenyl integration, Pd(II)/SOX catalyst systems exhibit remarkable diastereocontrol. Using Pd(II)/(±)-MeO-SOX with 2,5-dimethylbenzoquinone delivers anti-1,3-amino alcohol motifs in >20:1 dr (66% avg. yield), while Pd(II)/(±)-CF₃-SOX/benzoquinone provides syn-isomers. This stereodivergent approach demonstrates broad substrate tolerance for aromatic and aliphatic precursors, enabling late-stage functionalization of pharmaceutically relevant scaffolds [4].
Table 1: Palladium-Catalyzed Approaches Comparison
Catalyst System | Oxidant | Product Configuration | Avg. Yield | Diastereoselectivity |
---|---|---|---|---|
Pd(II)/(±)-MeO-SOX | 2,5-Dimethylbenzoquinone | anti-1,3-Amino alcohol | 66% | >20:1 dr |
Pd(II)/(±)-CF₃-SOX | Benzoquinone | syn-1,3-Amino alcohol | Comparable | ~10:1 dr |
Pd(OAc)₂/Bis-sulfoxide | Standard | syn-Oxazinanone | 60% | 5.4:1 dr |
Modified Strecker reactions facilitate the introduction of the 3-amino-4-methylphenyl moiety. Key innovations utilize electrophilic amination of 4-methylpyridin-3-ylboronic acid derivatives with ammonia compounds under transition metal catalysis. Copper oxide or zinc oxide catalysts in methanol/acetonitrile mixtures enable efficient amination at 60–80°C, providing 3-amino-4-methylpyridine precursors in high purity. Subsequent condensation with 2-chloroethylisocyanate or carbonyl diimidazole achieves imidazolidinone ring closure. This sequential approach offers advantages in regioselective amination and avoids over-alkylation issues common in traditional Strecker protocols [6] . The 3-amino-4-methylphenyl group serves as a key pharmacophore in antiretroviral agents like nevirapine, underscoring the therapeutic relevance of these synthetic modifications .
Microwave irradiation significantly enhances the final cyclization step to form the imidazolidin-2-one core. A one-pot cyclization-methylation protocol uses dimethyl carbonate (DMC) as both carbonylating and methylating agent under microwave irradiation (130°C) with tetrabutylammonium chloride (TBAC) ionic liquid catalyst. This approach achieves near-quantitative conversions within 30–45 minutes – a dramatic improvement over conventional thermal methods requiring 3–5 hours [7]. Microwave-specific thermal effects promote:
Similar microwave-assisted cyclizations demonstrate 91% yields for fused heterocycles versus 60% under conventional heating, highlighting the universal advantage of dielectric heating for imidazolidinone formation [5]. The solvent-free microwave protocol using SiO₂-MnO₂ matrices further enhances sustainability by eliminating organic solvents [8].
Table 2: Microwave Optimization Parameters
Cyclization Method | Temperature | Time | Yield | Key Advantage |
---|---|---|---|---|
Conventional Thermal (Reflux) | 80–110°C | 3–5 hours | 60–74% | Established methodology |
Microwave (Solvent-Free) | 130°C | 30–45 min | 88–91% | Reduced time, higher yield |
MW with Ionic Liquid (TBAC) | 130°C | 10–30 min | >95% | Simultaneous methylation |
While direct syntheses of the parent compound are limited, iron-catalyzed oxyamination provides access to C4-functionalized analogues. These methods employ Fe(II)/Fe(III) redox catalysts with N-fluorobenzenesulfonimide (NFSI) or peroxides as oxidants to install oxygen and nitrogen functionalities simultaneously at the imidazolidinone C4 position. Though not directly applied to 1-(3-amino-4-methylphenyl)imidazolidin-2-one, this strategy enables diversification of the core structure for structure-activity relationship studies. The chemoselectivity (favoring oxyamination over diamination or hydroxylation) depends critically on:
Derivatives bearing C4-hydroxy or alkoxy groups exhibit modified biological activities, including enhanced antiviral potency against HIV and influenza strains compared to the unsubstituted parent compound [3] [8].
Table 3: Functionalized Derivatives and Applications
Derivative | Synthetic Method | Biological Activity | Reference |
---|---|---|---|
5-Aryl-3-hydroxyhydantoins | Condensation with N-hydroxyurea | Antiviral, Antitumor | [3] |
4-Phenylquinazoline-fused analogues | Intramolecular Friedel-Crafts | Anticancer, Antimicrobial | [8] |
Benzimidazo[1,2-c]quinazolines | MW-assisted heterocyclization | Kinase Inhibition | [8] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0